molecular formula C7H8N2O4S B12438306 4-Methyl-2-nitrobenzenesulfonamide

4-Methyl-2-nitrobenzenesulfonamide

Cat. No.: B12438306
M. Wt: 216.22 g/mol
InChI Key: HMHJPNRCHAPXDB-UHFFFAOYSA-N
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Description

Evolution of Sulfonamide Compounds in Organic and Medicinal Chemistry Research

The era of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. consensus.app It was soon discovered that the active component was sulfanilamide, formed in the body after administration. nih.gov This revelation unleashed a torrent of research, leading to thousands of sulfonamide derivatives and revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. sci-hub.secapes.gov.br

Beyond their initial use as "sulfa drugs," the sulfonamide functional group (—SO₂NH₂) became a cornerstone of medicinal chemistry. sci-hub.seresearchgate.net Researchers found that modifying the core structure could produce compounds with a vast array of biological activities, including antiviral, anticancer, antidiabetic, and anti-inflammatory properties. sci-hub.seresearchgate.net This structural motif is present in numerous modern pharmaceuticals. sci-hub.se In parallel, organic chemists recognized the sulfonamide group's utility in synthesis. Sulfonamides are generally stable, allowing them to tolerate a wide variety of reaction conditions, which makes them excellent protecting groups for amines. orgsyn.org This dual identity—as a bioactive pharmacophore and a robust synthetic tool—has cemented the sulfonamide scaffold as a privileged structure in chemical research. sci-hub.seeurjchem.com

Position of Nitrobenzenesulfonamides as Versatile Synthons

Within the broader sulfonamide family, nitrobenzenesulfonamides have emerged as exceptionally versatile synthons. A synthon is an idealized fragment of a molecule used in retrosynthetic analysis to plan a chemical synthesis. Nitrobenzenesulfonamides, particularly 2- and 4-nitrobenzenesulfonamides, are highly valued for their dual role as activating and protecting groups. researchgate.net

Developed as a key strategy by Fukuyama in the mid-1990s, the use of 2- and 4-nitrobenzenesulfonyl chlorides to protect primary amines allows for subsequent, clean monoalkylation of the amine. sci-hub.se The resulting N-alkylated nitrobenzenesulfonamide is stable, but the nitro group's electron-withdrawing nature facilitates the removal of the sulfonamide group under mild conditions, typically with a thiol reagent, to reveal a secondary amine. researchgate.netresearchgate.net This straightforward and high-yielding protection/deprotection sequence has been widely adopted in both solution-phase and solid-phase synthesis. sci-hub.seresearchgate.net

The applications of this strategy are extensive. Nitrobenzenesulfonamides have been instrumental as key intermediates in the synthesis of complex molecules, including polyamine spider toxins and various heterocyclic scaffolds. sci-hub.seresearchgate.net The nitrobenzenesulfonamide unit can also serve other functions; for instance, it can act as a chromophore for detecting intermediates during a synthesis or as an internal nucleophile in cyclization reactions. sci-hub.se More recently, the 2-nitrobenzenesulfonamide (B48108) group has been ingeniously employed as a chemical linker in drug delivery systems, designed to be stable in the bloodstream but cleaved inside cells to release its cargo, such as siRNA. nih.gov Their utility is further highlighted in multicomponent reactions, where they participate in efficient, one-pot processes to build complex molecular architectures. researchgate.netrsc.orgnih.gov

Significance of 4-Methyl-2-nitrobenzenesulfonamide in Contemporary Chemical Research

While extensive research has focused on 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide (B188996), the specific isomer this compound holds its own unique potential in modern chemical synthesis. Its significance lies in its specific substitution pattern, which offers a nuanced combination of steric and electronic properties that can be exploited by synthetic chemists.

The presence of the nitro group at the ortho position (position 2) is crucial for its function as a readily cleavable protecting group, similar to the parent 2-nitrobenzenesulfonamide. researchgate.net The methyl group at the para position (position 4) subtly alters the electronic nature of the aromatic ring and provides an additional steric marker. This can influence the reactivity of the sulfonamide and the stability of its intermediates, potentially offering advantages in selectivity in complex synthetic routes.

Although direct synthesis of this compound is not widely documented in dedicated studies, its preparation can be logically inferred from established chemical principles. A plausible route would involve the chlorosulfonation of 4-methyl-1-nitrobenzene or the nitration of p-toluenesulfonamide. The resulting 4-methyl-2-nitrobenzenesulfonyl chloride would then be reacted with ammonia (B1221849).

The primary role of this compound in contemporary research is as a specialized building block or intermediate. Its structure is tailored for incorporation into larger, more complex target molecules where the unique electronic and steric profile imparted by the 2-nitro and 4-methyl groups is required. It serves as a valuable tool for chemists designing multi-step syntheses, allowing for the precise installation of an amine functional group that can be revealed at a later, strategic point in the synthetic sequence. Its utility is therefore best understood not as a final product, but as a key component in the synthetic chemist's toolbox for building the complex molecules of the future.

Precursor Synthesis and Functional Group Introduction Strategies

The elaboration of the target molecule often begins with the synthesis of functionalized precursors, where the sequence of introducing the nitro and sulfonyl groups is a critical consideration for achieving the desired substitution pattern and maximizing yield.

Nitration of Substituted Benzenesulfonamides

One logical approach to this compound is the direct nitration of 4-methylbenzenesulfonamide (p-toluenesulfonamide). In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents on the benzene (B151609) ring play a crucial role. The methyl group is an activating, ortho-, para-director, while the sulfonamide group is a deactivating, yet also ortho-, para-directing group. This alignment of directing effects would theoretically favor substitution at the positions ortho to the methyl group (positions 2 and 6).

However, achieving selective mono-nitration at the desired 2-position can be challenging. The reaction conditions must be carefully controlled to prevent the formation of dinitro products and other unwanted isomers. A typical nitrating mixture consists of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) in situ. The temperature of the reaction is a critical parameter to manage, as higher temperatures can lead to decreased selectivity and the formation of byproducts. While theoretically plausible, detailed experimental procedures for the selective ortho-nitration of p-toluenesulfonamide to yield this compound are not extensively documented in readily available scientific literature, suggesting that this may not be the most efficient or high-yielding route. Challenges in controlling the regioselectivity and the potential for side reactions, such as oxidation of the methyl group, may limit the synthetic utility of this approach.

Sulfonation of Nitrobenzene Derivatives

An alternative strategy involves the sulfonation of a nitro-substituted toluene derivative, specifically 1-methyl-2-nitrobenzene (o-nitrotoluene). In this pathway, the nitro group, being a meta-director, and the methyl group, an ortho-, para-director, guide the incoming sulfonic acid group. The directing effects are somewhat conflicting, but sulfonation often occurs at the position para to the methyl group and meta to the nitro group, which corresponds to the desired 4-position on the ring.

The sulfonation of o-nitrotoluene can be achieved using potent sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid. A patented method describes the reaction of o-nitrotoluene with chlorosulfonic acid to produce the corresponding sulfonyl chloride. In a specific example, o-nitrotoluene is added to chlorosulfonic acid, and the reaction mixture is heated to facilitate the formation of 2-nitro-4-methylbenzenesulfonyl chloride. This intermediate can then be subsequently converted to the desired sulfonamide.

Table 1: Synthesis of 2-Nitrotoluene-4-sulfonyl chloride from o-Nitrotoluene

ReactantsReagentsTemperatureReaction TimeProductYieldReference
o-NitrotolueneChlorosulfonic acid, Thionyl chloride, DMF (catalyst)80-130°C for sulfonation, 40-70°C for chlorination2.5-6 hours for sulfonation, 3-5 hours for chlorination3-Nitro-4-methylbenzenesulfonyl chlorideNot explicitly statedCN103772243B

Note: The patent refers to the product as 3-nitro-4-methylbenzenesulfonyl chloride, which is another name for 4-methyl-3-nitrobenzenesulfonyl chloride, a different isomer. However, the starting material is o-nitrotoluene, which would be expected to yield the 4-sulfonyl chloride derivative. This highlights the importance of careful structural verification.

Reactions Involving Benzenesulfonyl Chloride Precursors

The use of pre-functionalized benzenesulfonyl chlorides provides a more direct route to the target sulfonamide. These precursors, which already contain the methyl and nitro groups in the correct orientation, can be readily converted to the corresponding sulfonamides through reaction with an amine source.

Direct Synthesis Approaches to this compound

Amidation Reactions of 4-Methyl-2-nitrobenzenesulfonyl Chloride

The most straightforward method for the synthesis of this compound is the amidation of 4-methyl-2-nitrobenzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

The reaction is typically carried out by treating the sulfonyl chloride with an excess of aqueous or gaseous ammonia. The use of excess ammonia is necessary to neutralize the hydrogen chloride byproduct that is formed during the reaction. The reaction is generally robust and proceeds to completion under relatively mild conditions. A general procedure for the amidation of a related compound, p-acetaminobenzenesulfonyl chloride, involves heating the sulfonyl chloride with a mixture of ammonia solution and water. This method can be adapted for the synthesis of this compound.

Table 2: General Conditions for Amidation of Aryl Sulfonyl Chlorides

Sulfonyl ChlorideAmine SourceSolventTemperatureProductReference
p-Acetaminobenzenesulfonyl chlorideAmmonia solutionWaterBoilingp-AcetaminobenzenesulfonamideGeneral laboratory procedure

Multi-step Convergent Synthesis Pathways

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For a molecule like this compound, a convergent approach is less common as the molecule is relatively small and can be constructed linearly. However, one could envision a multi-step pathway involving the Sandmeyer reaction.

For instance, one could start with 2-amino-4-methylbenzenesulfonic acid. Diazotization of the amino group with nitrous acid would yield a diazonium salt. Subsequent treatment of the diazonium salt with a nitrite source in the presence of a copper catalyst could potentially introduce the nitro group at the 2-position. The resulting 4-methyl-2-nitrobenzenesulfonic acid could then be converted to the sulfonyl chloride and subsequently amidated. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.org

Advanced Alkylation Strategies Utilizing Nitrobenzenesulfonamide Scaffolds

A versatile and efficient method for amine synthesis utilizes nitrobenzenesulfonamides as both a protecting and an activating group. researchgate.netresearchgate.net This strategy allows for the alkylation and subsequent deprotection to occur under mild conditions, making it suitable for the synthesis of complex molecules such as linear and macrocyclic polyamines. researchgate.netresearchgate.net

The Fukuyama amine synthesis is a robust method for preparing secondary amines under mild reaction conditions. chem-station.com A key feature of this strategy is the use of 2- and 4-nitrobenzenesulfonamides, which are readily prepared from primary amines. researchgate.netresearchgate.net These sulfonamides undergo smooth alkylation to yield N-alkylated sulfonamides in near-quantitative amounts. researchgate.netresearchgate.net

The initial step in the Fukuyama strategy involves the protection of a primary amine by reacting it with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. orgsyn.org This reaction produces N-monosubstituted 2-nitrobenzenesulfonamides in high yields. orgsyn.org The resulting Ns-amides are acidic enough to be readily alkylated. chem-station.com

Reactant 1Reactant 2BaseProductYield
Primary Amine2-Nitrobenzenesulfonyl chlorideTriethylamine/PyridineN-monosubstituted 2-nitrobenzenesulfonamideHigh

The Mitsunobu reaction is a powerful tool for the N-alkylation of nitrobenzenesulfonamides. researchgate.netresearchgate.net This reaction allows for the alkylation of N-monosubstituted Ns-amides under mild conditions using an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.govnih.gov The acidity of the Ns-amides facilitates this reaction, which can be challenging with less acidic sulfonamides like tosyl amides. chem-station.comtcichemicals.com The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center. nih.gov

Key Features of Mitsunobu Alkylation of Ns-Amides:

Mild Conditions : The reaction proceeds at or below room temperature. researchgate.net

High Yields : N,N-disubstituted sulfonamides are typically obtained in excellent yields. researchgate.netorgsyn.org

Broad Scope : A wide range of primary and secondary alcohols can be used as alkylating agents. researchgate.net

A study on the solid-phase synthesis of enkephalin analogues found DIAD to be superior to DEAD in the Fukuyama-Mitsunobu reaction. nih.gov

In addition to the Mitsunobu reaction, N-monosubstituted Ns-amides can be alkylated using conventional methods, such as reacting them with an alkyl halide in the presence of a weak base. researchgate.netchem-station.com For larger-scale syntheses, conventional alkylation is often preferred due to the simpler purification process. orgsyn.org

Alkylation MethodReagentsKey Advantages
Mitsunobu ReactionAlcohol, PPh3, DEAD/DIADMild conditions, high yields, broad alcohol scope. researchgate.netorgsyn.orgresearchgate.net
Conventional AlkylationAlkyl Halide, Weak BaseSimpler purification, suitable for large scale. chem-station.comorgsyn.org

A significant advantage of the Ns-protecting group is its facile removal under mild conditions. researchgate.netchem-station.com Deprotection is achieved by treating the N,N-disubstituted sulfonamide with a soft nucleophile, typically a thiolate such as thiophenol, in the presence of a base. researchgate.netresearchgate.netorgsyn.org This reaction proceeds through the formation of a Meisenheimer complex. researchgate.netchem-station.comorgsyn.org The thiolate adds to the electron-deficient aromatic ring of the nitrobenzenesulfonyl group, leading to the formation of this intermediate. chem-station.comnih.gov Subsequent elimination of sulfur dioxide and the free amine yields the desired secondary amine in high yields. chem-station.comnih.gov

This deprotection is a unique feature of the Ns group and represents a major advantage over other sulfonyl protecting groups like the tosyl group, which requires harsher removal conditions. chem-station.com

Common Reagent Systems for Ns-Deprotection:

Thiophenol and potassium carbonate in DMF. orgsyn.org

Thiophenol and cesium carbonate in acetonitrile. orgsyn.org

Mercaptoacetic acid and lithium hydroxide (B78521) in DMF. orgsyn.org

The Fukuyama nitrobenzenesulfonamide strategy has been successfully adapted for solid-phase synthesis (SPS). researchgate.net This allows for the efficient preparation of libraries of compounds, such as N-substituted α-amino acids and peptides with substituents on the backbone amide nitrogens. researchgate.netnih.gov In solid-phase applications, the 2-nitrobenzenesulfonyl-protected amine is bound to a solid support. nih.gov The subsequent Fukuyama-Mitsunobu reaction is then carried out on the resin-bound substrate. nih.gov This approach has been utilized in the synthesis of amine-bridged cyclic enkephalin analogues. nih.gov

The combination of the Ns-protecting group's stability and its mild removal conditions makes it highly suitable for the multi-step nature of solid-phase synthesis. researchgate.net

An exploration of synthetic strategies reveals the chemical versatility of this compound, a compound that serves as a scaffold for a variety of chemical modifications. These derivatization techniques are pivotal for tuning the molecule's properties and developing new molecular architectures. The primary sites for modification include the sulfonamide moiety, the nitro group, and the aromatic rings, allowing for a range of transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13)

InChI Key

HMHJPNRCHAPXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 4 Methyl 2 Nitrobenzenesulfonamide

Crystallographic Investigations

Crystallographic studies offer an unparalleled view into the molecular architecture of 4-Methyl-2-nitrobenzenesulfonamide, revealing key details about its structure and the forces that govern its assembly into a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of compounds structurally related to this compound, such as N-(4-methylphenyl)-2-nitrobenzenesulfonamide, has provided significant insights into their molecular geometry. For instance, N-(4-methylphenyl)-2-nitrobenzenesulfonamide crystallizes in the monoclinic space group P21/c. nih.gov The crystal structure reveals a twisted conformation at the S–N bond. nih.gov

Detailed crystallographic data for a related compound, N-(2-methylphenyl)-4-nitrobenzenesulfonamide, is presented in the table below. This compound also crystallizes in a monoclinic system. nih.gov Although not the exact target molecule, this data provides a valuable reference for the types of crystal systems and cell parameters that can be expected for this class of compounds.

Interactive Table: Crystal Data for N-(2-methylphenyl)-4-nitrobenzenesulfonamide nih.gov

Crystal ParameterValue
FormulaC₁₃H₁₂N₂O₄S
Molecular Weight292.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.106 (1)
b (Å)7.0082 (5)
c (Å)14.854 (2)
β (°)110.84 (1)
Volume (ų)1372.4 (2)
Z4

Intermolecular Hydrogen Bonding Interactions (N-H···O(S))

A recurring and significant feature in the crystal structures of sulfonamides is the presence of intermolecular hydrogen bonds. Specifically, the N-H group of the sulfonamide acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (O=S) serves as the acceptor. researchgate.net This interaction is often denoted as N-H···O(S).

Torsional and Dihedral Angle Analysis

The conformation of this compound and related molecules is largely defined by the torsional and dihedral angles within the molecule. The molecule is typically twisted at the S–N bond. nih.govnih.gov

For N-(4-methylphenyl)-2-nitrobenzenesulfonamide, the torsion angle around the S–N bond is 76.55(18)°, and the dihedral angle between the sulfonyl and anilino rings is 72.64(8)°. nih.gov In a similar compound, N-(2-methylphenyl)-4-nitrobenzenesulfonamide, the S–N torsion angle is -58.97(21)°, and the dihedral angle between the two aromatic rings is 51.11(10)°. nih.gov These angles indicate a non-planar arrangement of the molecule. The conformation of the N-H bond in the –SO₂–NH– segment is syn to the ortho-nitro group in the sulfonyl benzene (B151609) ring in N-(4-methylphenyl)-2-nitrobenzenesulfonamide. nih.gov Aromatic sulfonamides often favor a synclinal conformation. nih.gov

Interactive Table: Torsional and Dihedral Angles in Related Sulfonamides

CompoundS-N Torsion Angle (°)Dihedral Angle between Rings (°)Reference
N-(4-methylphenyl)-2-nitrobenzenesulfonamide76.55 (18)72.64 (8) nih.gov
N-(2-methylphenyl)-4-nitrobenzenesulfonamide-58.97 (21)51.11 (10) nih.gov
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide65.85 (13)86.1 (1) researchgate.net

Crystal Packing Architectures

The way individual molecules of this compound are arranged in the crystal is referred to as the crystal packing. This packing is primarily dictated by intermolecular forces, with hydrogen bonding playing a key role. researchgate.net As mentioned earlier, the formation of N-H···O(S) hydrogen-bonded dimers is a common motif. nih.govnih.gov In the case of 2-methyl-N-(4-nitrobenzoyl)benzenesulfonamide, molecules are linked into zigzag chains along the a-axis via N—H⋯O hydrogen bonds. nih.gov These dimers or chains then assemble to form the larger three-dimensional crystal lattice. The specific arrangement can vary, leading to different crystal packing architectures.

Spectroscopic Characterization for Structural Confirmation and Reaction Monitoring

Spectroscopic techniques are invaluable tools for confirming the structure of newly synthesized compounds and for monitoring the progress of chemical reactions. Infrared spectroscopy, in particular, provides a characteristic fingerprint of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For sulfonamides, characteristic absorption bands are observed for the N-H and S=O groups.

In a related compound, (E)-N-{2-[2-(4-nitrobenzylidene)hydrazine-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, characteristic IR absorption bands were observed at 3236.6 cm⁻¹ for the N-H stretching vibration, and at 1338.6 cm⁻¹ and 1163.1 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O group, respectively. nih.gov The purity of synthesized sulfonamides is often checked and characterized by their infrared spectra. nih.govnih.gov A study on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) utilized FT-IR and FT-Raman spectroscopy to perform a complete vibrational analysis. nih.gov

Interactive Table: Characteristic IR Absorption Bands for a Related Sulfonamide nih.gov

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-HStretching3236.6
C=OStretching1687.7
C=NStretching1587.4
S=OAsymmetric Stretching1338.6
S=OSymmetric Stretching1163.1

This data provides a reference for the expected positions of key vibrational bands in the IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the methyl group. The electron-withdrawing nature of the nitro (NO₂) and sulfonamide (SO₂NH) groups significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm).

p-Toluenesulfonyl Protons : The protons on the 4-methylbenzenesulfonyl moiety are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the sulfonyl group would be more deshielded than the protons meta to it.

2-Nitrophenyl Protons : The protons on the 2-nitrophenyl ring will exhibit a more complex splitting pattern due to their ortho, meta, and para relationships to the nitro and sulfonamide groups. The strong electron-withdrawing effect of the adjacent nitro group would cause significant deshielding of the proton at the C3 position.

Methyl Protons : The methyl (CH₃) group protons attached to the toluenesulfonyl ring are expected to appear as a singlet in the typical alkyl region.

Amine Proton : The sulfonamide (NH) proton is expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (2-Nitrophenyl)~7.5 - 8.2Multiplet-
Aromatic H (p-Toluenesulfonyl, ortho to SO₂)~7.8 - 8.0Doublet~8.0
Aromatic H (p-Toluenesulfonyl, meta to SO₂)~7.3 - 7.5Doublet~8.0
Sulfonamide H (-SO₂NH-)Variable (Broad Singlet)bs-
Methyl H (-CH₃)~2.4Singlet-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment.

Aromatic Carbons : The spectrum would show distinct signals for the 10 aromatic carbons. The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups (ipso-carbons) are expected to be significantly deshielded. The ortho and para carbons relative to the nitro group will also be deshielded.

Methyl Carbon : The methyl carbon will appear as a single peak at a high field (low ppm).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (Attached to NO₂)~145 - 150
Aromatic C (Attached to SO₂)~140 - 145
Aromatic C (Other)~120 - 140
Methyl C (-CH₃)~20 - 22

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The molecular formula of this compound is C₁₃H₁₂N₂O₄S, with a molecular weight of approximately 292.31 g/mol . nih.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 292. Key fragmentation pathways for aromatic sulfonamides and nitro compounds would likely include:

Loss of SO₂ : A common fragmentation for arylsulfonamides is the extrusion of sulfur dioxide (SO₂, 64 Da), which would lead to a fragment ion at m/z ≈ 228.

Cleavage of the S-N bond : This cleavage can lead to the formation of the p-toluenesulfonyl cation (m/z 155) and a 2-nitrophenylaminyl radical, or the formation of a 2-nitrophenylamino cation (m/z 137).

Formation of Tropylium (B1234903) Ion : The p-toluenesulfonyl fragment can further lose SO₂ to give a tolyl cation, which may rearrange to the stable tropylium ion at m/z 91.

Loss of Nitro Group : Fragmentation involving the nitro group can occur, such as the loss of NO₂ (46 Da) or NO (30 Da).

Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zIdentity of Fragment
292[M]⁺ (Molecular Ion)
228[M - SO₂]⁺
155[CH₃C₆H₄SO₂]⁺
137[O₂NC₆H₄NH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is expected to be a composite of the absorptions from the two aromatic chromophores.

The p-toluenesulfonyl and 2-nitrophenyl groups are both strong chromophores. The spectrum would likely be characterized by:

π → π* Transitions : Intense absorption bands are expected below 300 nm, corresponding to π → π* electronic transitions within the benzene rings. The extended conjugation across the sulfonamide bridge could lead to multiple bands.

n → π* Transition : The nitro group (NO₂) has non-bonding electrons (n) and can exhibit a weaker n → π* transition, which typically appears as a shoulder or a low-intensity band at a longer wavelength (above 300 nm). The presence of the sulfonamide and the substitution pattern will influence the exact position (λ_max) and intensity of these absorptions.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

Predicted λ_max (nm)Transition TypeAssociated Chromophore
~220-280π → πp-Toluenesulfonyl & 2-Nitrophenyl rings
~310-350n → πNitro group (-NO₂)

Reactivity Profiles and Mechanistic Pathways

Influence of Nitro and Sulfonamide Groups on Reactivity

The position of the nitro group ortho to the sulfonamide group in 4-Methyl-2-nitrobenzenesulfonamide introduces steric hindrance, which can affect the accessibility of the sulfonamide group to certain reagents. Crystallographic studies of a related compound, N-(4-methylphenyl)-2-nitrobenzenesulfonamide, show that the molecule is twisted at the S-N bond, with a significant dihedral angle between the sulfonyl and anilino rings. nih.govnih.gov This twisted conformation is a result of the steric repulsion between the ortho-nitro group and the substituent on the sulfonamide nitrogen.

Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide group itself can participate in nucleophilic substitution reactions. The nitrogen atom of the sulfonamide is nucleophilic and can be alkylated or acylated. However, the electron-withdrawing nature of the attached sulfonyl group and the adjacent nitro-substituted benzene (B151609) ring can modulate this reactivity.

A common reaction involving the sulfonamide moiety is its cleavage. This can be achieved under various conditions, but the stability of the S-N bond is influenced by the substituents on both the benzene ring and the nitrogen atom. The presence of the electron-withdrawing nitro group can impact the ease of this cleavage.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a well-established transformation in organic chemistry and is a key reaction for this compound. wikipedia.org This reaction is of significant interest as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the reactivity of the aromatic ring. spcmc.ac.in The resulting aminobenzenesulfonamides are valuable intermediates in the synthesis of various biologically active compounds and dyes. jsynthchem.com

A variety of reducing agents can be employed to effect this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. scispace.com Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction. scispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and zinc dust with ammonium (B1175870) chloride are also effective for this transformation. wikipedia.orgscispace.com Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

Selective reduction of the nitro group in the presence of other reducible functionalities is a key challenge. For instance, in a molecule containing both a nitro and a carbonyl group, specific reagents can be chosen to target one group over the other. scispace.com

Reducing Agent Product from Aryl Nitro Compound Notes
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)AmineA common and efficient method. commonorganicchemistry.com
Metal in Acid (e.g., Sn/HCl, Fe/HCl)AmineA classic and widely used method. scispace.com
Sodium HydrosulfideAmineCan be used for selective reductions. wikipedia.org
Zinc dust and Ammonium ChlorideHydroxylamine (B1172632)A milder reduction. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Azo compoundNot suitable for preparing primary amines from nitroaromatics. commonorganicchemistry.com

Electrochemical Behavior of Nitrobenzenesulfonamides

The electrochemical reduction of nitroaromatic compounds has been a subject of extensive study. researchgate.netchimicatechnoacta.ru The process is generally irreversible and involves the transfer of multiple electrons. The specific mechanism and the final products can be highly dependent on the pH of the medium. researchgate.net In acidic solutions, the reduction of a nitro group often involves the transfer of four or six electrons to form the corresponding hydroxylamine or amine. In basic media, the reduction may proceed through different pathways.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds. researchgate.netchimicatechnoacta.ru For nitrobenzenesulfonamides, the reduction potential and the number of electrons transferred would be influenced by the electronic environment of the nitro group, including the presence of the methyl and sulfonamide substituents.

Participation in Alkylation and Rearrangement Reactions

The aromatic ring of this compound is strongly deactivated towards electrophilic alkylation reactions like the Friedel-Crafts alkylation due to the presence of the nitro and sulfonamide groups. youtube.comlibretexts.org Friedel-Crafts reactions typically fail with strongly deactivated rings. libretexts.org

However, the sulfonamide nitrogen can undergo alkylation. The acidity of the N-H proton in the sulfonamide group allows for its deprotonation by a base, followed by reaction with an alkylating agent.

Rearrangement reactions are a possibility in certain synthetic transformations. For instance, during Friedel-Crafts alkylation of some aromatic compounds, carbocation rearrangements can occur, leading to products with a different alkyl substitution pattern than expected. youtube.com While direct Friedel-Crafts alkylation on the ring of this compound is unlikely, understanding such rearrangements is crucial in the broader context of modifying related aromatic structures.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a widely used method for quantitative predictions of molecular properties.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the coordinates that correspond to the lowest energy on the potential energy surface. For 4-Methyl-2-nitrobenzenesulfonamide, this analysis would predict key parameters such as bond lengths, bond angles, and dihedral angles, defining its most probable conformation.

Detailed research findings and data tables for the molecular geometry optimization of this compound are not available in the reviewed scientific literature.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and the accuracy of the computational model. For instance, studies on related isomers like 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) have utilized DFT to assign vibrational modes. nih.govnist.gov

Specific data on the calculated vibrational frequencies for this compound are not available in the published literature.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

A detailed electronic structure analysis, including specific HOMO and LUMO energy values and the corresponding energy gap for this compound, has not been reported in the reviewed scientific literature.

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) properties of a molecule describe its behavior under strong electromagnetic fields, such as those from a laser. Computational methods, particularly DFT, can predict NLO properties like polarizability (α) and the first-order hyperpolarizability (β). Molecules with significant NLO properties, often characterized by charge-transfer systems (electron donors and acceptors connected by a π-conjugated system), are of interest for applications in optoelectronics and photonics.

Predictions or experimental data regarding the non-linear optical properties of this compound are not available in the current body of scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. These simulations are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For this compound, docking studies could identify potential biological targets by simulating its interaction with the active sites of various proteins.

Specific molecular docking studies investigating the ligand-target interactions of this compound have not been found in the reviewed literature.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

There are no published studies detailing molecular dynamics simulations performed on a ligand-protein complex involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction Studies (Excluding Clinical Outcomes)

Computational and theoretical investigations play a crucial role in modern drug discovery and chemical safety assessment by predicting the behavior of molecules, thereby guiding synthesis and experimental testing. For this compound, while specific comprehensive Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies are not extensively published, its properties can be inferred from computational predictions and studies on analogous compounds like benzenesulfonamides and nitroaromatic derivatives. These in silico methods provide valuable insights into the molecule's physicochemical characteristics and pharmacokinetic profile.

Predicted Physicochemical Properties

The foundational step in any computational analysis involves the calculation of key physicochemical descriptors. These properties are critical for both QSAR and ADME models. For this compound, a range of properties has been computed and is available through public databases such as PubChem. nih.gov These descriptors provide a quantitative basis for predicting the compound's behavior.

PropertyValueSource
Molecular Weight292.31 g/molComputed by PubChem 2.2
XLogP33.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Exact Mass292.05177804 DaComputed by PubChem 2.2
Topological Polar Surface Area (TPSA)100 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count20Computed by Cactvs 3.4.8.18
Complexity432Computed by Cactvs 3.4.8.18

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For sulfonamide derivatives, QSAR studies often highlight the importance of hydrophobicity (logP), electronic parameters, and topological indices in determining their activity. nih.govnih.gov Specifically for benzenesulfonamides, the introduction of a hydrophobic parameter (logP) has been shown to significantly improve the statistical quality of QSAR models for binding to biological targets like carbonic anhydrase. nih.govsigmaaldrich.com

In the context of nitroaromatic compounds, QSAR studies on their toxicity have indicated that hydrophobicity is a key descriptor for the toxic mechanisms of mononitro aromatics. mdpi.com For compounds with higher electrophilicity, such as dinitro aromatics, electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the charge on the nitro groups (QNO2) become more significant. mdpi.com Given that this compound contains both a sulfonamide group and a nitroaromatic moiety, a robust QSAR model for its activity would likely need to incorporate a combination of hydrophobic, electronic, and steric descriptors. The presence of the nitro group can lead to bioactivation through reduction, a process that is also predictable using computational models. nih.gov

ADME Profile Prediction

In silico ADME prediction tools, such as SwissADME, utilize computed physicochemical properties to forecast the pharmacokinetic profile of a molecule. nih.govlongdom.org These predictions are instrumental in early-stage drug discovery for filtering out compounds with poor ADME properties. nih.gov The predictions cover aspects like absorption, distribution, metabolism, and excretion.

Based on its computed properties, a predicted ADME profile for this compound can be constructed. The predictions below are representative of what would be generated by common ADME prediction platforms. nih.govnih.govphytojournal.com

ADME ParameterPredicted OutcomeRationale/Significance
Gastrointestinal (GI) AbsorptionHighBased on physicochemical properties falling within favorable ranges for oral absorption (e.g., Lipinski's Rule of Five). nih.gov
Blood-Brain Barrier (BBB) PermeationNoThe high Topological Polar Surface Area (TPSA) of 100 Ų suggests poor penetration of the BBB. nih.gov
P-glycoprotein (P-gp) SubstrateNoPrediction models suggest it is not likely to be an efflux pump substrate. nih.gov
CYP450 InhibitionInhibitor of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19)Sulfonamides and nitroaromatic compounds are known to interact with and potentially inhibit cytochrome P450 enzymes. nih.govphytojournal.com
Lipinski's Rule of FivePasses (0 violations)Indicates good "drug-likeness" and a higher probability of oral bioavailability. nih.gov
Water Solubility (logS)Moderately SolubleThe predicted logS value falls into a range indicating moderate solubility in water. nih.govphytojournal.com

These computational predictions provide a valuable, albeit preliminary, assessment of this compound. They suggest that the compound likely has good oral absorption but limited access to the central nervous system. The potential for inhibition of metabolic enzymes like CYP450 is a key area for further experimental investigation.

Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

4-Methyl-2-nitrobenzenesulfonamide serves as a crucial building block in the synthesis of a wide array of complex organic molecules. frontiersin.orgklinger-lab.de The nitrobenzenesulfonyl (nosyl) group, of which this compound is a variation, is instrumental as both a protecting and an activating group for amines. researchgate.netrsc.org This dual functionality allows for the efficient construction of intricate molecular architectures. The electron-withdrawing properties of the nitro group facilitate the deprotection of the sulfonamide under mild conditions, typically using thiolates. researchgate.netrsc.org This orthogonality with other common protecting groups like Boc and Cbz makes it particularly useful in multi-step syntheses. thieme-connect.de

The versatility of nitrobenzenesulfonamides extends to their use in the synthesis of various biologically relevant molecules. thieme-connect.de For instance, they are employed in the preparation of nitro-1,1-enediamines, which are key precursors for a variety of functionalized fused heterocyclic compounds with diverse pharmacological activities. nih.gov The ability to introduce the nosyl group and subsequently remove it under gentle conditions has made it a favored strategy in the total synthesis of natural products and other complex targets. researchgate.netrsc.org

Synthesis of Secondary Amines from Primary Amines

A significant application of 2-nitrobenzenesulfonamides, a class to which this compound belongs, is in the efficient conversion of primary amines to secondary amines. rsc.orgorgsyn.orgresearchgate.net This transformation is a cornerstone of organic synthesis, and the "Ns-strategy" provides a reliable and high-yielding method. rsc.orgtcichemicals.com

The process typically involves two key steps:

N-Alkylation: A primary amine is first reacted with a nitrobenzenesulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, to form an N-monosubstituted sulfonamide. orgsyn.orgtcichemicals.com This sulfonamide is then readily alkylated under either conventional conditions (e.g., with an alkyl halide and a base like potassium carbonate) or Mitsunobu conditions to yield the N,N-disubstituted sulfonamide. researchgate.netrsc.orgorgsyn.org The acidic nature of the N-H bond in the monosubstituted sulfonamide facilitates this alkylation. nih.gov

Deprotection: The nosyl group is subsequently cleaved from the disubstituted sulfonamide to afford the desired secondary amine. orgsyn.org This deprotection is achieved under mild conditions using a soft nucleophile, most commonly a thiolate such as thiophenol in the presence of a base. researchgate.netorgsyn.org The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine in high yields. researchgate.netorgsyn.org

This method is highly versatile and has been successfully applied to the synthesis of a wide range of secondary amines. orgsyn.org The mild conditions for both alkylation and deprotection make it compatible with various functional groups. researchgate.netrsc.org

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a major focus of organic chemistry. nih.govresearchgate.net this compound and related nitrobenzenesulfonamides play a significant role in the construction of these important ring systems. openmedicinalchemistryjournal.com

The nosyl group's ability to activate the nitrogen atom facilitates cyclization reactions. For example, the "nosyl cyclization protocol" has been utilized to synthesize winding vine-shaped bithiophenes. researchgate.net This strategy leverages the electron-withdrawing nature of the nosyl group to promote intramolecular ring-forming reactions.

Furthermore, nitro-1,1-enediamines, which can be synthesized using nitrobenzenesulfonamide chemistry, are valuable precursors for a wide variety of heterocyclic and fused heterocyclic compounds. nih.gov These building blocks can react with various electrophiles to construct highly functionalized ring systems. nih.gov The versatility of these intermediates has been demonstrated in the synthesis of diverse heterocyclic frameworks, including those with potential biological activity. nih.gov

Enantioselective Synthesis via Chiral Sulfonamide Templates

The development of methods for the enantioselective synthesis of chiral molecules is a critical area of modern organic chemistry. rsc.orgrsc.org Chiral sulfonamides have emerged as valuable tools in this endeavor, and while direct examples using this compound are specific, the principles apply to the broader class of sulfonamides.

Chiral sulfonamides can be used as auxiliaries to control the stereochemical outcome of reactions. For instance, the asymmetric alkylation of lithiated sulfonamides bearing a chiral amine moiety has been shown to proceed with high diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary provides access to enantiomerically enriched compounds. researchgate.net

More broadly, the field of asymmetric catalysis has utilized sulfonamide-based ligands and catalysts. For example, the enantioselective synthesis of chiral sulfones has been achieved through co-catalysis involving hydrogen-bonding and organophotoredox systems. rsc.org While not directly employing a sulfonamide template in the substrate, this highlights the importance of the sulfonyl group in designing chiral catalytic environments. The development of enantioselective methods for the synthesis of chiral sulfilimines has also been reported, showcasing the ongoing innovation in sulfur-based asymmetric synthesis. nih.gov

Application in Peptide and Peptidomimetic Synthesis

Peptides and their mimetics are of great interest in drug discovery due to their high selectivity and biological activity. nih.govresearchgate.netmdpi.com The synthesis of these molecules often requires the use of protecting groups for the amino acid building blocks. The nosyl group, derived from nitrobenzenesulfonamides, has found application in this area. acs.org

The nosyl group is used for the protection of the α-amino function of amino acids. acs.org This protection is compatible with solid-phase peptide synthesis (SPPS) and is orthogonal to other common protecting groups like Fmoc. acs.org An optimized three-step procedure for Nα-alkylation of amino acids, which is crucial for creating peptidomimetics with improved properties, involves the use of a 2-nitrobenzenesulfonyl group to activate the amine for alkylation. nih.gov

Biological Activity Studies in Vitro

In Vitro Antimicrobial Activity of 4-Methyl-2-nitrobenzenesulfonamide Derivatives

Derivatives of this compound have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens. The core sulfonamide structure is a well-established pharmacophore known for its antimicrobial properties, and modifications to this structure have yielded compounds with potent and specific activities.

Inhibition of Bacterial Enzymes

The antimicrobial action of sulfonamide derivatives is often attributed to their ability to interfere with essential bacterial enzymes. A key mechanism is the inhibition of enzymes crucial for microbial survival and replication.

For instance, certain nitro-aromatic compounds, a class to which this compound belongs, have been found to target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme system. researchgate.net This enzyme is vital for the synthesis of the mycobacterial cell wall, and its inhibition leads to cell death. researchgate.net Studies on dinitrobenzamide derivatives, which are structurally related, have shown they completely inhibit the formation of decaprenyl-phospho-arabinose (DPA), a critical precursor for the cell wall components arabinogalactan (B145846) and lipoarabinomannan, by targeting DprE1. researchgate.net

Another significant target for antimicrobial agents is bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. nih.govnih.gov Inhibition of this enzyme leads to breaks in the bacterial DNA and ultimately cell death. nih.gov While gallic acid itself does not inhibit DNA gyrase, derivatives such as digallic acid and dodecyl gallate have been identified as potent, ATP-competitive inhibitors of the enzyme. nih.gov This suggests that the modification of core structures can lead to significant enzyme inhibitory activity. The gyrase inhibitory protein GyrI, by contrast, functions by competing with the gyrase for DNA binding. nih.gov

Activity Against Specific Microbial Strains (e.g., Mycobacterium tuberculosis H37Rv)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has spurred research into new antimicrobial agents. Derivatives of this compound have shown promising activity against the virulent H37Rv strain of Mtb.

Research has demonstrated that nitro-containing compounds are particularly effective against M. tuberculosis. researchgate.net Sulfonyl hydrazones and hydrazone derivatives containing a 4-methyl-1,2,3-thiadiazole (B96444) fragment have exhibited significant antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range, comparable to the frontline drug isoniazid. mdpi.com Similarly, dinitrobenzamide derivatives have shown potent activity against both extracellular Mtb and Mtb residing within macrophages. researchgate.net

Below is a table summarizing the in vitro antimycobacterial activity of various related derivatives against M. tuberculosis H37Rv.

Compound/Derivative ClassMIC (μM)Reference
4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone (Compound 3d)0.0730 mdpi.com
Sulfonyl hydrazone (Compound 5k)0.0716 mdpi.com
Sulfonyl hydrazone (Compound 5g)0.0763 mdpi.com
N-(2-(4-methoxyphenoxy) ethyl)-3,5-dinitrobenzamide (DNB1)0.2 (extracellular) researchgate.netresearchgate.net
N-(2-(benzyloxy) ethyl)-3,5-dinitrobenzamide (DNB2)0.2 (extracellular) researchgate.netresearchgate.net

In Vitro Anticancer and Cytotoxicity Investigations

The potential of sulfonamide derivatives as anticancer agents is an active area of research. Studies have explored their cytotoxicity against various cancer cell lines and their ability to inhibit enzymes implicated in tumor growth and progression.

Interaction with Cancer Cell Lines (e.g., RAW 264.7 cells)

The murine macrophage-like cell line RAW 264.7 is frequently used in vitro to study both the direct cytotoxicity of compounds and their effects on the inflammatory processes that are often dysregulated in the tumor microenvironment. nih.govnih.gov Studies on various compounds have assessed their impact on RAW 264.7 cell viability and pro-inflammatory responses. For example, certain coating materials for biomedical applications were found to be non-cytotoxic to RAW 264.7 cells, indicating good biocompatibility. nih.gov

In the context of anti-inflammatory research, methyl derivatives of flavanone (B1672756) were shown to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells without exhibiting cytotoxicity at the tested concentrations. nih.govresearchgate.net

While direct cytotoxicity data for this compound on RAW 264.7 cells is not prominently featured, broader studies on related sulfonamide derivatives demonstrate significant anticancer activity against other cell lines. For instance, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents have shown potent inhibitory activity against leukemia cell lines. nih.gov

The table below presents the cytotoxic activity of some 4-methylbenzamide derivatives against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)Reference
Compound 7 (a 4-methylbenzamide derivative)K562 (Chronic Myeloid Leukemia)2.27 nih.gov
Compound 10 (a 4-methylbenzamide derivative)K562 (Chronic Myeloid Leukemia)2.53 nih.gov
Compound 7 (a 4-methylbenzamide derivative)HL-60 (Promyelocytic Leukemia)1.42 nih.gov
Compound 10 (a 4-methylbenzamide derivative)HL-60 (Promyelocytic Leukemia)1.52 nih.gov
Compound 7 (a 4-methylbenzamide derivative)OKP-GS (Renal Carcinoma)4.56 nih.gov
Compound 10 (a 4-methylbenzamide derivative)OKP-GS (Renal Carcinoma)24.77 nih.gov

Enzyme Inhibition (e.g., COX-1/COX-2, DNA gyrase A)

Targeting enzymes involved in cancer progression is a key strategy in oncology drug development. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation. nih.gov Selective inhibition of COX-2 over COX-1 is desirable to reduce side effects. nih.gov Benzenesulfonamide (B165840) derivatives have been synthesized that show high selectivity and potent inhibition of the COX-2 enzyme. nih.gov

The table below summarizes the COX-2 inhibitory activity of some of these derivatives.

Compound/Derivative ClassCOX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-based aminophosphonate (Compound 13)0.28172.32 nih.gov
Benzenesulfonamide with 1,2,4-triazole (B32235) (Compound 14e)0.17115.82 nih.gov
Benzenesulfonamide with 1,2-pyrazole (Compound 14a)0.32>78.12 nih.gov
Pyrazole-pyrazoline analog (Compound 10)1.0980.03 nih.gov

As previously mentioned, DNA gyrase is a validated target for antibiotics. nih.govnih.gov Its inhibition disrupts essential DNA processes in bacteria. While primarily an antibacterial target, the principle of enzyme inhibition is a cornerstone of drug discovery across therapeutic areas.

Other In Vitro Pharmacological Profiles (e.g., Anti-inflammatory, Lipoxygenase Inhibition)

Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for other pharmacological activities, notably as anti-inflammatory agents.

The anti-inflammatory potential of novel compounds is often evaluated in vitro by measuring their ability to inhibit the denaturation of proteins like bovine serum albumin (BSA) and to stabilize human red blood cell (HRBC) membranes, as damage to these is implicated in the inflammatory process. unar.ac.idrevmedchir.ro For example, nitro-L-arginine methyl ester derivatives with a thiazolidin-4-one structure have demonstrated anti-inflammatory effects in these assays, with halogen-substituted derivatives showing the most activity. revmedchir.ro Furthermore, studies using LPS-stimulated RAW 264.7 macrophages are a standard model to assess anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.gov

Lipoxygenases (LOX) are another family of enzymes involved in the inflammatory cascade, as they catalyze the production of leukotrienes and other inflammatory mediators from fatty acids. researchgate.net Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. Various natural and synthetic compounds, including some sulfonamide derivatives, have been screened for their ability to inhibit LOX enzymes.

The table below shows the lipoxygenase inhibitory activity of several compound classes.

Compound/Derivative ClassEnzymeIC₅₀ (μM)Reference
Diarylthiophene-2-carbohydrazide (Compound 7c)5-LOX2.60 researchgate.net
Diarylthiophene-2-carbohydrazide (Compound 7f)5-LOX2.94 researchgate.net
15-oxo-ETEh12-LOX1.0 escholarship.org
3,5,6,7,3',4'-Hexamethoxyflavone15-LOX49 nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.